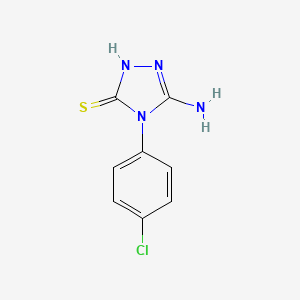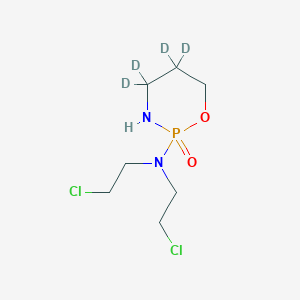
1H-Benzo(a)carbazole-1,4-dione, 8,11-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzo(a)carbazole-1,4-dione, 8,11-dimethyl- is a complex organic compound belonging to the class of heterocyclic aromatic compounds This compound features a fused ring system that includes both benzene and carbazole units, with additional methyl groups at the 8 and 11 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo(a)carbazole-1,4-dione, 8,11-dimethyl- typically involves multi-step organic reactions. One common method starts with the preparation of the carbazole core, followed by functionalization to introduce the dione and methyl groups. Key steps may include:
Formation of the Carbazole Core: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a cyclohexanone under acidic conditions.
Introduction of the Dione Functionality: Oxidation reactions using reagents like potassium permanganate or chromium trioxide can introduce the dione groups at specific positions on the carbazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzo(a)carbazole-1,4-dione, 8,11-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens, nitric acid, sulfuric acid, often under controlled temperature and pressure conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or alcohols. Substitution reactions can introduce halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Benzo(a)carbazole-1,4-dione, 8,11-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its biological activity, including potential anticancer, antimicrobial, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1H-Benzo(a)carbazole-1,4-dione, 8,11-dimethyl- exerts its effects depends on its specific application:
Biological Activity: The compound can interact with DNA, proteins, and enzymes, potentially inhibiting their function or altering their activity.
Chemical Reactivity: The presence of the dione and methyl groups influences the compound’s reactivity, making it susceptible to nucleophilic and electrophilic attacks.
Vergleich Mit ähnlichen Verbindungen
1H-Benzo(a)carbazole-1,4-dione, 8,11-dimethyl- can be compared with other similar compounds, such as:
Carbazole: Lacks the dione and methyl groups, making it less reactive in certain chemical reactions.
1H-Benzo(a)carbazole-1,4-dione: Similar structure but without the methyl groups, affecting its physical and chemical properties.
8-Methyl-1H-Benzo(a)carbazole-1,4-dione: Contains only one methyl group, leading to different reactivity and biological activity compared to the dimethyl derivative.
The uniqueness of 1H-Benzo(a)carbazole-1,4-dione, 8,11-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C18H13NO2 |
|---|---|
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
8,11-dimethylbenzo[a]carbazole-1,4-dione |
InChI |
InChI=1S/C18H13NO2/c1-10-3-6-14-13(9-10)11-4-5-12-15(20)7-8-16(21)17(12)18(11)19(14)2/h3-9H,1-2H3 |
InChI-Schlüssel |
XDWNNOGYJWNAAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C3=C2C=CC4=C3C(=O)C=CC4=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



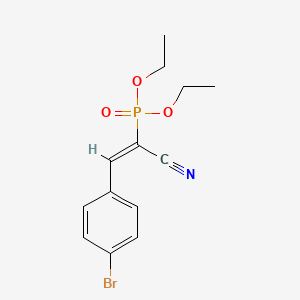
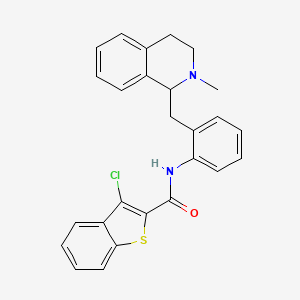
![5-methoxy-2-thia-4,9,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B10778807.png)
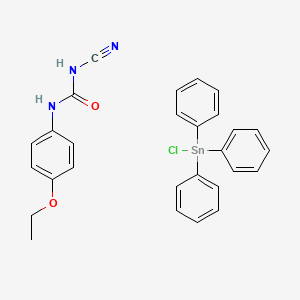
![2-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B10778817.png)
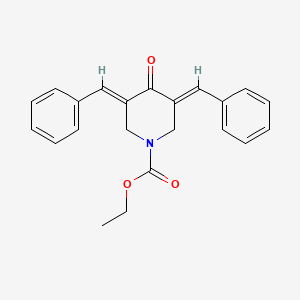

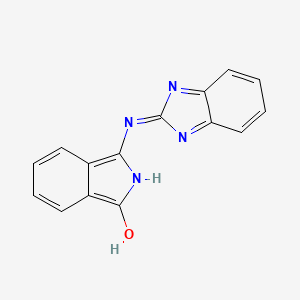
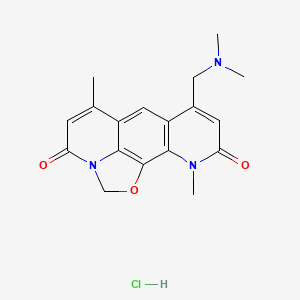
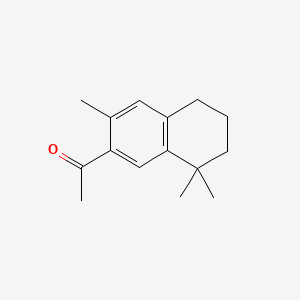
![Benzonitrile,4-[[5-methoxy-2-(methylthio)-4-pyrimidinyl]amino]-](/img/structure/B10778841.png)
